

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR characterization of nitrophenyl isoxazoles**

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## **Compound of Interest**

**Compound Name:** 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

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An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Characterization of Nitrophenyl Isoxazoles

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nitrophenyl isoxazoles, a class of compounds with significant biological interest, require precise characterization to understand their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, serves as the cornerstone for this characterization, providing detailed information about the molecular framework.

This technical guide offers a comprehensive overview of the NMR-based characterization of nitrophenyl isoxazoles. It details experimental protocols, presents spectral data interpretation, and provides a standardized workflow for analysis.

## **Principles of NMR Spectroscopy for Nitrophenyl Isoxazoles**

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules, <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) are the most important nuclei.

- **<sup>1</sup>H NMR Spectroscopy:** This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters are the chemical shift ( $\delta$ ), which indicates the electronic environment, and the coupling

constant ( $J$ ), which reveals connectivity between adjacent protons. In nitrophenyl isoxazoles, the aromatic protons of the nitrophenyl and other aryl rings, along with the lone proton on the isoxazole ring (H-4), give characteristic signals.

- $^{13}\text{C}$  NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule. It is invaluable for determining the carbon skeleton. The chemical shifts of carbons in the isoxazole ring and the nitrophenyl moiety are key identifiers. For instance, the carbon atom attached to the nitro group ( $\text{C-NO}_2$ ) is significantly deshielded and appears downfield.

## Experimental Protocols

Precise and reproducible NMR data acquisition is fundamental for accurate structural analysis. The following outlines a typical experimental protocol for analyzing nitrophenyl isoxazoles.

1. Sample Preparation A standard protocol involves dissolving 5-10 mg of the purified nitrophenyl isoxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent.[1] Chloroform-d ( $\text{CDCl}_3$ ) is commonly used for this class of compounds.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm, although modern spectrometers can reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at  $\delta$  7.27 ppm for  $^1\text{H}$  and  $\delta$  77.0 ppm for  $^{13}\text{C}$ ).[3][4]
2. NMR Data Acquisition Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3][5]
  - $^1\text{H}$  NMR Spectroscopy:
    - Field Strength: 400 MHz.[2][3]
    - Solvent:  $\text{CDCl}_3$ .[2]
    - Temperature: Ambient probe temperature is generally sufficient.[6]
    - Data Reporting: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) to two decimal places. Coupling constants ( $J$ ) are reported in Hertz (Hz) with up to one digit after the decimal.[6] Multiplicities are denoted with standard abbreviations (s = singlet, d = doublet, m = multiplet).[6]

- $^{13}\text{C}$  NMR Spectroscopy:
  - Field Strength: 100 MHz (corresponding to a 400 MHz  $^1\text{H}$  frequency).[2]
  - Solvent:  $\text{CDCl}_3$ .[2]
  - Mode: Proton-decoupled mode is standard to ensure each unique carbon appears as a singlet.[7]
  - Data Reporting: Chemical shifts ( $\delta$ ) are reported in ppm to one decimal place.[6]

## NMR Data Analysis: A Case Study of 3-(4-nitrophenyl)-5-phenylisoxazole

To illustrate the data interpretation process, we will examine the spectral data for 3-(4-nitrophenyl)-5-phenylisoxazole, as reported in the literature.[2]

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides distinct signals for the isoxazole ring proton and the aromatic protons on the two phenyl rings. The electron-withdrawing nature of the nitro group causes the protons on the nitrophenyl ring to shift downfield compared to those on the unsubstituted phenyl ring.

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
3,5-diphenylioxazole[2]	Ar-H	7.91-7.81	m	-	4H
	Ar-H	7.53-7.43	m	-	6H
	Isoxazole H-4	6.84	s	-	1H
3-(4-nitrophenyl)-5-phenylioxazole[2]	Ar-H (Nitrophenyl)	8.38-8.34	m	-	2H
	Ar-H (Nitrophenyl)	8.08-8.05	m	-	2H
	Ar-H (Phenyl)	7.88-7.84	m	-	2H
	Ar-H (Phenyl)	7.54-7.49	m	-	3H
	Isoxazole H-4	6.91	s	-	1H

- Analysis: The singlet at 6.91 ppm is characteristic of the H-4 proton of the 3,5-disubstituted isoxazole ring.[2] The multiplet signals between 8.05 and 8.38 ppm correspond to the protons on the 4-nitrophenyl ring, which are deshielded by the nitro group. The signals for the unsubstituted phenyl ring appear further upfield (7.49-7.88 ppm).[2]

## <sup>13</sup>C NMR Spectral Data

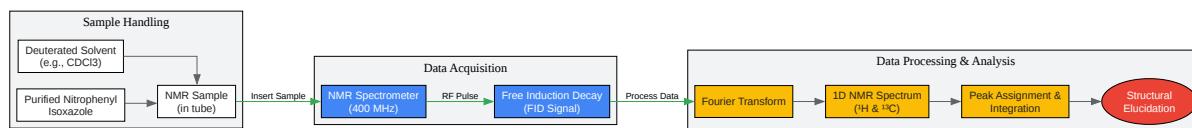
The <sup>13</sup>C NMR spectrum confirms the carbon framework of the molecule. Key signals include those for the isoxazole ring carbons and the carbons of the aromatic rings.

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
3,5-diphenylisoxazole[2]	Isoxazole C-5	170.3
Isoxazole C-3		162.9
Aromatic C	130.1, 129.9, 129.0, 128.9, 128.8	
Aromatic C	127.4, 126.7, 125.7	
Isoxazole C-4		97.4
3-(4-nitrophenyl)-5-phenylisoxazole[2]	Isoxazole C-5	171.4
Isoxazole C-3		161.1
C-NO <sub>2</sub> (Nitrophenyl)		148.6
Aromatic C	135.2, 130.6, 129.1, 127.6, 126.9, 125.9, 124.2	
Isoxazole C-4		97.4

- Analysis: The signals at 171.4 ppm and 161.1 ppm are assigned to the isoxazole ring carbons C-5 and C-3, respectively.[2] The signal at 97.4 ppm is characteristic of the C-4 carbon of the isoxazole ring.[2] The downfield signal at 148.6 ppm is attributed to the carbon atom directly attached to the electron-withdrawing nitro group on the phenyl ring.[2]

## Visualization of the NMR Characterization Workflow

The logical flow from sample to final structure can be visualized to clarify the process for researchers.



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Caption: General workflow for the NMR characterization of nitrophenyl isoxazoles.

## Conclusion

The combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provides an exceptionally powerful tool for the definitive structural characterization of nitrophenyl isoxazoles. By carefully preparing the sample and acquiring data under standardized conditions, researchers can obtain high-quality spectra. The detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of the molecular structure, which is a critical step in the development of new therapeutic agents and other advanced materials.

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